3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Description
Properties
IUPAC Name |
3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-7-14-9(8-4-3-5-8)12-13-10(14)11-6-1/h8H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXQCCDTMZNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC1)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149011 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclobutyl-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-36-8 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclobutyl-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclobutyl-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with a suitable triazole derivative under acidic or basic conditions to form the desired triazolodiazepine ring system . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural properties. Notably, it exhibits significant activity against certain biological targets:
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound can act as ligands for dopamine receptors. Specifically, they may modulate the D3 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. Compounds that effectively antagonize the D3 receptor have been shown to possess antipsychotic properties .
- Antidepressant Activity : Some studies suggest that compounds similar to 3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can exhibit antidepressant-like effects. This is attributed to their ability to influence neurotransmitter systems in the brain .
Pharmacological Applications
The pharmacological profile of this compound has been explored in several studies:
- Anxiolytic Effects : The compound's ability to interact with GABAergic systems suggests potential anxiolytic effects. This could be particularly beneficial for developing new treatments for anxiety disorders .
- Neuroprotective Properties : Preliminary research indicates that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine has been optimized in various studies:
- Chemical Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for further research .
- Derivatives and Analogues : Researchers are actively exploring derivatives of this compound to enhance its biological activity and selectivity. Modifications at specific positions on the triazole or diazepine rings can lead to compounds with improved pharmacological profiles .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Dopamine Receptor Antagonism | Demonstrated effective modulation of D3 receptors with potential antipsychotic effects. |
| Study 2 | Antidepressant Activity | Showed significant reduction in depressive-like behaviors in animal models. |
| Study 3 | Neuroprotection | Indicated reduced neuronal cell death under oxidative stress conditions. |
These findings underscore the versatility of 3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine in addressing various health issues.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Their Implications
The triazoloazepine/diazepine core is highly versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of key analogs:
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- Substituent : Cyclopropyl group at position 3.
- The [1,4]diazepine ring (vs. [1,3]diazepine in the target compound) may alter conformational flexibility and binding pocket interactions.
- Activity: No specific data provided, but cyclopropyl analogs in other scaffolds often exhibit enhanced lipophilicity and membrane permeability .
3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Substituent : 2-Chlorophenyl group.
- Key Differences : The electron-withdrawing chlorine atom enhances electronic interactions with microbial targets, improving antimicrobial potency.
- Activity : Demonstrates antimicrobial activity against S. aureus and C. albicans (MIC: 6.2–25.0 mg/mL), surpassing reference drugs like Cefixime .
3-(4-Hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile
- Substituent : 4-Hydroxyphenyl and acrylonitrile groups.
- Key Differences : The acrylonitrile moiety enables hydrogen bonding, enhancing target engagement in analgesic pathways.
- Activity : Shows analgesic efficacy comparable to ketorolac in thermal and chemical pain models .
Quaternary Ammonium Derivatives (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-...-azepin-1-ium bromides)
- Substituent : Quaternary nitrogen and phenacyl bromide groups.
- Key Differences : The cationic quaternary nitrogen enhances solubility and electrostatic interactions with bacterial membranes.
- Activity : Broad-spectrum antimicrobial activity (MIC: 6.2–50.0 mg/mL), with potency similar to Linezolid and Fluconazole .
Key Observations:
- Antimicrobial Activity : Chlorophenyl and quaternary ammonium derivatives exhibit strong activity against Gram-positive bacteria and fungi. The cyclobutyl group’s neutral, lipophilic nature may reduce ionic interactions but improve tissue penetration.
- Analgesic Activity : Hydroxyphenyl and acrylonitrile substituents correlate with CNS-targeted effects. The cyclobutyl group’s steric bulk could modulate blood-brain barrier permeability.
- Metabolic Stability : Cyclobutyl’s reduced ring strain (vs. cyclopropyl) may enhance metabolic stability, extending half-life .
Mechanistic Insights
- Antimicrobial Action : Quaternary ammonium derivatives likely disrupt microbial membranes via electrostatic interactions . The cyclobutyl group’s hydrophobicity may instead favor protein-binding or enzyme inhibition.
- Analgesic Pathways : Acrylonitrile-containing analogs inhibit cyclooxygenase (COX) or modulate opioid receptors . The cyclobutyl group’s conformation may influence receptor affinity.
Biological Activity
3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a nitrogen-containing heterocyclic compound belonging to the triazolodiazepine family. This compound has garnered attention for its potential biological activities and therapeutic applications. Its unique structure incorporates a cyclobutyl group fused with a triazolo-diazepine ring, which may contribute to its diverse pharmacological effects.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
| CAS Number | 1365988-36-8 |
| Molecular Formula | C10H16N4 |
| Mechanism of Action | Interaction with specific receptors and enzymes |
The synthesis typically involves the cyclization of cyclobutylamine with suitable triazole derivatives under controlled conditions. This process can yield various derivatives through oxidation or reduction reactions depending on the reagents used.
Biological Activities
Research indicates that 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine exhibits several biological activities:
1. Antimicrobial Properties
Studies have suggested that compounds within the triazolodiazepine class can exhibit significant antimicrobial activity. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
2. Anticancer Activity
Preliminary investigations indicate potential anticancer properties. The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival .
3. Neurological Effects
Given its diazepine structure, this compound is being explored for its effects on the central nervous system (CNS). It may act as an anxiolytic or anticonvulsant agent by interacting with GABA receptors or other neurotransmitter systems .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and related derivatives:
- Anticancer Studies: A recent study evaluated the cytotoxic effects of various triazolodiazepines on different cancer cell lines. The results indicated that 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine showed promising activity against breast and lung cancer cells compared to standard chemotherapeutics .
- Neuropharmacological Evaluation: In behavioral models involving mice, compounds similar to 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine demonstrated significant anxiolytic effects without the sedative side effects commonly associated with benzodiazepines .
The biological activity of 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is believed to involve:
- Receptor Binding: The compound may bind to GABA_A receptors or other neurotransmitter receptors in the CNS.
- Enzyme Modulation: It could modulate enzyme activities involved in metabolic pathways that are crucial for cell proliferation and survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
